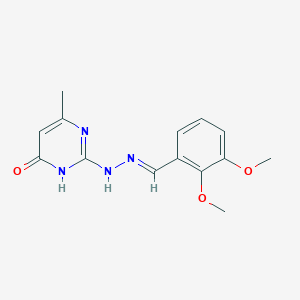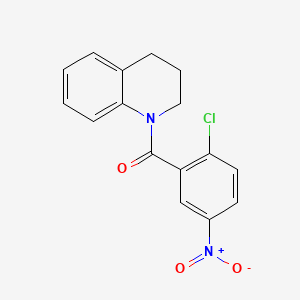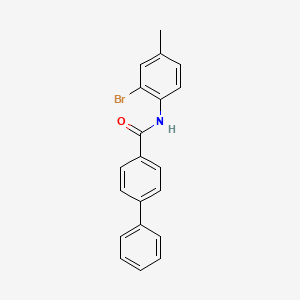![molecular formula C19H20N2O4 B11697455 4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B11697455.png)
4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazinylidene group, a phenylbutanoic acid backbone, and a methylphenoxyacetyl moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
The synthesis of 4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-phenylbutanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity .
Análisis De Reacciones Químicas
4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can form various derivatives, expanding the compound’s chemical versatility.
Aplicaciones Científicas De Investigación
4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, aiding in the development of new materials and compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in developing drugs with anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. This compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar compounds to 4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid include:
4-{2-[(4-Chloro-2-methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid: This compound has a similar structure but with a chloro substituent, which can alter its chemical and biological properties.
4-{2-[(4-Hydroxyphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid:
4-{2-[(4-Methoxyphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid: The methoxy group can influence the compound’s solubility and interaction with biological molecules.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on its properties and applications.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]-4-phenylbutanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-14-7-9-16(10-8-14)25-13-18(22)21-20-17(11-12-19(23)24)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
VAZLCKCMCWZYBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)
![2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11697383.png)
![(2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697390.png)

![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)


![17-(2-Methoxy-4-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11697422.png)


![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697425.png)
![(4Z)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697433.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)
